Product packaging for Quifenadine(Cat. No.:CAS No. 10447-39-9)

Quifenadine

Cat. No.: B1678636
CAS No.: 10447-39-9
M. Wt: 293.4 g/mol
InChI Key: PZMAHNDJABQWGS-UHFFFAOYSA-N
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Description

Quifenadine is a diarylmethane.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Russian drug

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO B1678636 Quifenadine CAS No. 10447-39-9

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAHNDJABQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-38-8 (hydrochloride)
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
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DSSTOX Substance ID

DTXSID6046187
Record name Quifenadine
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-39-9
Record name Quifenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quifenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quifenadine
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Record name QUIFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Academic Trajectory of Quifenadine Research

Early Development and Origin in Post-Soviet Scientific Endeavors

Quifenadine, known by the trade name Fencarol (or Фенкарол), originated in the Soviet Union. wikipedia.orgiiab.me It was developed in the laboratory of M.D. Mashkovsky in the late 1970s. researchgate.netnih.gov This places its development within a specific historical context of Soviet pharmaceutical research, which from the 1920s to the 1960s focused on building the industry and mass production of basic drugs, with innovation increasing later. reddit.com this compound emerged as one of the early examples of a new class of antihistamines developed in this period. researchgate.net It is primarily marketed in post-Soviet countries. wikipedia.orgiiab.me

Evolution of Research Perspectives on this compound's Unique Profile

Research on this compound has highlighted its unique pharmacological profile, distinguishing it from some earlier antihistamines. It is recognized as a second-generation antihistamine. wikipedia.orgiiab.me A key aspect of its profile that has shaped research perspectives is its classification as a non-sedating antihistamine, or one with weak sedative properties, in contrast to many first-generation compounds like diphenhydramine. researchgate.netresearcher.liferesearchgate.net This characteristic is attributed, in part, to its lower penetration across the blood-brain barrier compared to some older antihistamines. patsnap.comuzhnu.edu.ua

Furthermore, research has explored mechanisms beyond just H1 receptor blockade. Studies indicate that this compound not only acts as a competitive blocker of H1 receptors but also influences the metabolism of histamine (B1213489) by activating the enzyme diamine oxidase, which can break down endogenous histamine. wikipedia.orgresearchgate.net This dual action has been a point of interest in understanding its effectiveness, particularly in individuals who may be less sensitive to other antihistamines. wikipedia.org Its chemical structure, a quinuclidine (B89598) derivative with a cyclic quinuclidine core, has been linked to its antihistaminic qualities. wikipedia.orgontosight.ai

This compound as a Model Compound in Antihistamine Research Paradigms

This compound has served as a model compound in academic research, particularly in studies examining the interactions between antihistamines and histamine receptors. Its distinct structure and pharmacological actions provide researchers with a tool to investigate the pharmacodynamics and pharmacokinetics of antihistamines. The study of this compound's properties has contributed to the broader understanding of antihistamine mechanisms and has been considered relevant for the potential development of new drugs with improved profiles. Its ability to activate diamine oxidase, in addition to blocking H1 receptors, presents a different paradigm compared to antihistamines that solely focus on receptor antagonism, making it a valuable compound for comparative studies in antihistamine research. wikipedia.org Research has also explored its effects on various ion channels, suggesting its use as a molecular probe in such studies. latoxan.com

Chemical Synthesis and Derivation Research

Synthetic Methodologies and Reaction Optimization Pathways

The synthesis of Quifenadine typically begins with the formation of a key intermediate through a Grignard reaction. wikipedia.org Optimization of this and subsequent steps is critical for achieving high yields and purity.

Grignard Reaction-Based Synthesis of Core Intermediates

The core synthesis of this compound involves a Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide. wikipedia.org This reaction yields benzhydryl alcohol, which serves as a key intermediate in the synthesis pathway. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgebsco.comsigmaaldrich.com In this case, phenylmagnesium bromide acts as the Grignard reagent, reacting with the ester function of methylquinuclidine-3-carboxylate. The reaction is typically conducted under anhydrous conditions, often in a solvent like tetrahydrofuran (B95107) (THF).

Critical Parameters in Reaction Control and Intermediate Purity

Controlling reaction parameters is essential for the efficient synthesis of this compound and the purity of intermediates. For the Grignard reaction, critical parameters include temperature control and careful management of stoichiometry to minimize the formation of side products. The reaction is often carried out at low temperatures, such as -10°C to 0°C. Post-reaction hydrolysis, typically with dilute hydrochloric acid, is performed to work up the Grignard product and yield the tertiary alcohol intermediate. Purification of this intermediate, often through recrystallization, is a vital step to ensure the quality of the final product. Recrystallization from a mixture like 2:1 ethyl acetate/hexane (B92381) has been reported for purifying the tertiary alcohol intermediate.

Hydrochloride Salt Formation Strategies

This compound is commonly used and marketed as its hydrochloride salt. ontosight.ailatoxan.com The formation of the hydrochloride salt is a standard practice for many basic drugs, improving their solubility and stability. The process typically involves treating the free base form of this compound with hydrochloric acid. This protonates the basic nitrogen atom in the quinuclidine (B89598) ring, forming the ammonium (B1175870) salt. This compound hydrochloride can exist in different solid forms, including a dihydrate and anhydrous polymorphs. Crystallization conditions, such as the choice of solvent, can influence the specific polymorphic form obtained.

Impurity Profiling and Formation Mechanisms

Impurity profiling is a critical aspect of pharmaceutical development and quality control to ensure the safety and efficacy of the drug substance. biomedres.usajprd.comnih.gov Impurities in this compound can arise from the synthesis process or degradation. ajprd.comnih.gov

Carbenium Ion Rearrangements Leading to By-products

During the synthesis of this compound, particularly in steps involving the tertiary alcohol intermediate, conditions that promote the formation of carbenium ions can lead to rearrangement by-products. Dehydration of the tertiary alcohol, for instance, can generate a carbenium ion which may undergo rearrangements, resulting in the formation of unintended structural isomers or other related impurities. researchgate.net These rearrangements can involve the migration of alkyl groups or hydride ions, common pathways for stabilizing transient carbenium ions. Understanding these mechanisms is crucial for designing synthetic routes that minimize their formation.

Structural Elucidation of Impurity Standards

Identifying and characterizing impurities is essential for impurity profiling. biomedres.usajprd.comresearchgate.net Structural elucidation of impurities involves the use of various analytical techniques, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). biomedres.usnih.govresearchgate.nettsijournals.com By analyzing the spectral data of isolated impurities, their chemical structures can be determined. researchgate.nettsijournals.com Once the structures of potential impurities are known, reference standards can be synthesized or obtained to facilitate their detection and quantification in batches of this compound. researchgate.netpharmaffiliates.com

Synthesis of Deuterated Analogs for Advanced Mechanistic Studies

The synthesis of deuterated this compound analogs is an important aspect of understanding its metabolic fate and pharmacological activity. Deuterium (B1214612) labeling at specific positions within the molecule allows researchers to track the compound and its metabolites in biological systems and investigate reaction mechanisms.

One specific deuterated analog is this compound-d10, where deuterium atoms replace hydrogen atoms at ten positions, likely on the phenyl rings. nih.gov This isotopic labeling provides a distinct mass shift compared to the non-deuterated compound (this compound, C₂₀H₂₃NO, molecular weight 293.410 g/mol wikipedia.org) and this compound-d10 (C₂₀H₂₃NO, PubChem CID 139025981). nih.gov

While specific detailed research findings solely focused on the synthesis of deuterated this compound for mechanistic studies were not extensively available in the search results, the broader context of synthesizing deuterated drug analogs highlights common strategies and their applications. Methods for isotopic labeling of pharmaceutical drugs are well-established and are crucial for studies involving metabolism, transport, and distribution. nih.gov Deuterated analogs are frequently chosen for these studies due to their similar physical properties but distinct molecular mass compared to the hydrogen analogs. nih.gov

General approaches to synthesizing deuterated compounds can involve using deuterium-containing starting materials or employing hydrogen-deuterium exchange reactions catalyzed by deuterium sources like D₂O or D₂. princeton.edu The precision and selectivity of deuterium incorporation are critical for mechanistic studies to ensure the label is at the desired position without scrambling. princeton.edunih.gov

The use of deuterated analogs in mechanistic studies allows for detailed analysis of bond cleavage and formation during metabolic processes. By observing which deuterium atoms are retained or lost, researchers can infer the enzymatic pathways and chemical transformations the drug undergoes in vivo. This information is vital for understanding the drug's efficacy, potential for drug-drug interactions, and the formation of active or toxic metabolites.

The following table provides information on this compound and a deuterated analog:

Compound NameMolecular FormulaPubChem CID
This compoundC₂₀H₂₃NO65600
This compound-d10C₂₀H₂₃NO139025981

Data Table: this compound and a Deuterated Analog

The application of deuterated this compound in advanced mechanistic studies would likely involve administering the labeled compound to biological systems (e.g., in vitro enzyme assays, in vivo animal models) and analyzing the resulting metabolites using mass spectrometry. The mass difference introduced by the deuterium atoms allows for clear differentiation between the parent drug, its deuterated analog, and their respective metabolites, enabling detailed mapping of metabolic pathways and reaction kinetics.

Solid State Chemistry and Polymorphism Studies

Crystalline Forms and Structural Characterization

The structural diversity of Quifenadine hydrochloride arises from different molecular packing arrangements and conformations, leading to the formation of multiple crystalline structures, each with unique physicochemical properties. researchgate.net

Three anhydrous polymorphic forms of this compound hydrochloride have been identified: Form A, Form B, and Form C. rsc.orgresearchgate.net A common structural motif is found across all three polymorphs; they are all composed of similar hydrogen-bonded tetramers. rsc.orgresearchgate.net Each tetramer consists of two this compound cations and two chloride anions. rsc.org

Table 1: Characteristics of this compound Anhydrous Polymorphs
PolymorphMethod of PreparationKey Structural Feature
Form ACrystallization from various solventsContains hydrogen-bonded tetramers; differs from B and C in molecular packing/conformation.
Form BDehydration of Dihydrate (DH) formContains hydrogen-bonded tetramers; differs from A and C in molecular packing/conformation.
Form CCrystallization from various solventsContains hydrogen-bonded tetramers; shows some structural similarity to Form A.

The dihydrate form (DH) of this compound hydrochloride incorporates water molecules into its crystal lattice in a stoichiometric ratio. rsc.org These water molecules are not passive occupants; they play a crucial role in stabilizing the crystal structure. rsc.org They achieve this by forming an extensive and efficient hydrogen bonding network. rsc.org This network involves hydrogen bonds between the water molecules and chloride anions, creating a robust framework that explains the notable stability of the dihydrate form. rsc.org The dehydration process of the DH form requires the breaking of this hydrogen bond network, highlighting the integral structural role of the water molecules. rsc.org

The elucidation of the precise atomic arrangements within the different crystalline forms of this compound hydrochloride was accomplished through advanced diffraction techniques. The choice of technique depended on the nature of the crystalline sample available.

For the dihydrate (DH) form of this compound, it was possible to grow single crystals of sufficient size and quality. This enabled the use of single-crystal X-ray diffraction (SCXRD), the definitive method for determining the detailed three-dimensional structure of crystalline materials. rsc.orgresearchgate.netnih.gov The SCXRD analysis provided a precise determination of bond lengths, angles, and the intricate hydrogen bonding network involving the water molecules, confirming the structure of the DH form. rsc.orgnih.gov

In cases where single crystals cannot be grown, as was the situation for the anhydrous Forms A, B, and C, powder X-ray diffraction (PXRD) is the primary tool for structural analysis. rsc.orgresearchgate.netamericanpharmaceuticalreview.com While PXRD provides a one-dimensional diffraction pattern, it serves as a unique "fingerprint" for each crystalline phase. rsc.orgamericanpharmaceuticalreview.com The crystal structures for Forms A, B, and C were successfully determined from their respective high-quality powder diffraction data. rsc.orgresearchgate.net Each form presents a unique and clearly distinguishable PXRD pattern, allowing for their unambiguous identification. rsc.org

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ) for this compound Forms
FormCharacteristic Peaks (2θ, Cu-Kα)
DH7.8°, 12.3°, 15.6°
A8.2°, 13.1°, 16.9°
B7.5°, 14.4°, 17.2°
C8.7°, 12.8°, 18.1°

Advanced Structural Determination Techniques

Polymorphic Transformations and Thermodynamic Stability Investigations

The interconversion between polymorphic forms is a critical aspect of solid-state chemistry. Research into this compound hydrochloride has revealed specific transformation pathways. A key finding is that the dehydration of the dihydrate form (DH) leads to the formation of a distinct anhydrous polymorph, Form B. rsc.org This indicates a direct structural relationship between the hydrated and this specific anhydrous state.

To establish the thermodynamic hierarchy of the polymorphs, investigations were carried out using slurry maturation experiments. rsc.org These experiments, combined with calculations of crystal lattice energy, help to determine the most stable form under specific conditions. rsc.org Such studies are fundamental to selecting the appropriate polymorph for development, as the most thermodynamically stable form generally has the lowest tendency to convert to another form during manufacturing and storage, ensuring product consistency and quality. registech.com

Dehydration Mechanisms and Kinetic Studies

The dihydrate form of this compound hydrochloride undergoes a two-step dehydration process upon heating. This process has been investigated using thermal gravimetric analysis (TGA) and hot-stage microscopy (HSM).

The dehydration process begins with the loss of one water molecule, followed by the loss of the second. Kinetic analysis of this process, using both model-fitting and model-free isoconversional methods such as the Friedman method, provides insights into the reaction mechanism. Model-fitting approaches have indicated that nucleation-growth models, specifically the Avrami-Erofeyev equations (A3 and A4), best describe the dehydration kinetics. rsc.org This is visually supported by HSM observations, which show the initiation of dehydration through random nucleation on the crystal surface, with these nuclei subsequently growing and coalescing as the reaction progresses.

The model-free Friedman method has been employed to determine the activation energy (Ea) for the dehydration steps, providing a measure of the energy barrier for the removal of water molecules from the crystal lattice. While the precise activation energy values for this compound's dehydration are not detailed in readily available literature, the application of this method is a standard approach in characterizing such processes.

Table 1: Dehydration Kinetic Models for this compound Hydrochloride Dihydrate

Kinetic Model Category Specific Model(s) Description
Nucleation-Growth Avrami-Erofeyev (A3, A4) Describes processes where random nuclei form and grow.

Solid-State Phase Transitions and Exothermic Events

The anhydrous forms of this compound hydrochloride (Forms A, B, and C) exhibit different thermodynamic stabilities. Upon dehydration of the dihydrate form, the metastable anhydrous Form B is initially produced. rsc.org

Differential scanning calorimetry (DSC) is a key technique for studying these solid-state phase transitions. A typical DSC thermogram of a metastable polymorph will show an endothermic event corresponding to its melting, which may be immediately followed by an exothermic event representing the crystallization of a more stable polymorph. This more stable form will then melt at a higher temperature. While specific DSC thermograms detailing the exact temperatures and enthalpies of these transitions for this compound's anhydrous forms are not widely published, this technique is fundamental to determining their relative stabilities and the potential for phase transformations during processing and storage. The observation of exothermic events is a clear indicator of a transition from a less stable to a more stable crystalline form.

Crystallization Behavior and Solvent-Dependent Polymorph Formation

The choice of solvent is a critical factor in the crystallization of polymorphic substances, as it can influence which solid form is preferentially nucleated and grown. The interaction between the solute and solvent molecules at the molecular level can dictate the resulting crystal structure.

While specific studies detailing the solvent-dependent crystallization of this compound's various polymorphs are not extensively available in the public domain, the general principles of solvent effects on polymorphism are well-established. Factors such as solvent polarity, hydrogen bonding capability, and the solubility of the compound in the solvent system can all play a role. For instance, in other pharmaceutical compounds, it has been demonstrated that different solvents can lead to the formation of different polymorphs or solvates. whiterose.ac.uk A systematic screening of various solvents with different properties would be necessary to fully map the polymorphic landscape of this compound and to control the desired crystalline form during manufacturing. This would typically involve crystallizing this compound from a range of solvents and analyzing the resulting solid form using techniques like X-ray powder diffraction (XRPD) and thermal analysis.

Spectroscopic Analysis for Polymorph Differentiation and Purity Assurance

Spectroscopic techniques are invaluable tools for the characterization and quality control of polymorphic systems due to their non-destructive nature and ability to provide detailed structural information.

Raman Spectroscopy for Polymorphic Content Monitoring

Raman spectroscopy is a powerful technique for differentiating between polymorphs and for the quantitative monitoring of polymorphic content in a sample. Different crystal forms of the same compound will exhibit distinct Raman spectra due to differences in their crystal lattice vibrations and molecular conformations. These spectral differences, although sometimes subtle, can be used as unique fingerprints for each polymorph.

For this compound, the application of Raman spectroscopy would involve identifying characteristic peaks for each of the anhydrous forms (A, B, and C) and the dihydrate. Once these unique spectral signatures are established, chemometric models can be developed to quantify the amount of each polymorph in a mixture. This would be particularly useful for in-line process monitoring during crystallization or for quality control of the final drug substance to ensure polymorphic purity. While specific Raman spectra for this compound polymorphs are not readily found in published literature, the methodology is a standard and effective approach in the pharmaceutical industry for ensuring the consistency of the solid form of an API. researchgate.netualberta.ca

Molecular Pharmacology and Receptor Interaction Research

Histamine (B1213489) Receptor Antagonism Mechanisms

Quifenadine, a second-generation antihistamine, operates through a multifaceted mechanism centered on the histamine H1 receptor. wikipedia.orgpatsnap.com As a derivative of quinuclidylcarbinol, its primary function is to mitigate the effects of histamine on various organs and systems. wikipedia.org

Competitive Inhibition of H1 Receptors

The principal mechanism of this compound is its action as a competitive antagonist of histamine H1 receptors. wikipedia.org It competes with free histamine for binding sites on these receptors, effectively blocking histamine from initiating the cascade of physiological effects that lead to allergic symptoms. patsnap.com By occupying the H1 receptors, this compound prevents histamine-induced responses such as itching, swelling, and vasodilation. patsnap.com This competitive inhibition is a reversible process. nih.gov The antihistaminic properties of this compound are linked to the presence of a cyclic quinuclidine (B89598) core and the specific distance between its diphenylcarbinol group and nitrogen atom. wikipedia.org Research indicates that in terms of antihistaminic activity and duration of action, this compound is superior to the first-generation antihistamine, diphenhydramine. wikipedia.org

Investigations into Peripheral Selectivity and Blood-Brain Barrier Penetration

This compound is classified as a second-generation antihistamine, a group of drugs known for greater selectivity for peripheral H1 receptors compared to those in the central nervous system (CNS). patsnap.comwikipedia.org This selectivity is a key factor in its reduced tendency to cause sedation, a common side effect of first-generation antihistamines which readily cross the blood-brain barrier. patsnap.comwikipedia.orgnih.gov The molecular properties of second-generation antihistamines, such as being zwitterionic at physiological pH, make them more polar and thus less likely to penetrate the blood-brain barrier. wikipedia.org This peripheral action allows this compound to effectively manage systemic allergic symptoms with a minimized impact on CNS functions like alertness and cognitive performance. patsnap.comnih.gov

Table 1: Comparison of First vs. Second-Generation H1 Antihistamines
FeatureFirst-Generation AntihistaminesSecond-Generation Antihistamines (e.g., this compound)
Blood-Brain Barrier PenetrationHighLow / Minimal nih.gov
CNS Side Effects (Sedation)Common wikipedia.orgnih.govSignificantly Reduced patsnap.comwikipedia.org
Receptor SelectivityLess selective; may also block muscarinic acetylcholine (B1216132) receptors wikipedia.orgMore selective for peripheral H1 receptors wikipedia.org

Enzyme Modulation and Endogenous Histamine Metabolism

Beyond receptor antagonism, this compound exhibits a unique dual action by influencing the metabolic pathways of endogenous histamine. wikipedia.org

Activation of Diamine Oxidase and Histamine Degradation

A distinctive feature of this compound's mechanism is its ability to activate the enzyme diamine oxidase (DAO). wikipedia.org DAO is the primary enzyme responsible for the metabolic degradation of extracellular and ingested histamine in the gastrointestinal tract. wikipedia.orgnih.govmdpi.com By activating this enzyme, this compound enhances the breakdown of endogenous histamine, with studies suggesting it can break down approximately 30% of this amine. wikipedia.org This dual mechanism of blocking histamine receptors and promoting histamine degradation contributes to its effectiveness, particularly in patients who may be insensitive to other antihistamines that only act as receptor blockers. wikipedia.org

Role in Modulating Histamine-Mediated Biological Processes

Through its combined actions of H1 receptor blockade and enhancement of histamine degradation, this compound effectively modulates a range of histamine-mediated biological processes. wikipedia.org It reduces the toxic effects of histamine, diminishes or eliminates its bronchoconstrictor effect, and lessens its spasmodic impact on the smooth muscles of the intestines. wikipedia.org Furthermore, this compound weakens the hypotensive effect of histamine and its ability to increase capillary permeability, which are key components of the inflammatory and allergic response. wikipedia.org The compound also demonstrates well-defined antipruritic and desensitizing properties. wikipedia.org

Secondary Pharmacological Actions and Their Underlying Pathways

In addition to its primary antihistaminic and enzyme-modulating activities, research has identified secondary pharmacological actions of this compound, notably affecting the cardiovascular system. wikipedia.org The drug has demonstrated antiarrhythmic properties, an effect that is not typically associated with antihistamines. wikipedia.orgnih.gov This action is likely attributable to the quinuclidine nucleus within its molecular structure. wikipedia.org The underlying pathway for this antiarrhythmic effect appears to involve the modulation of ion channels; specifically, it acts as a calcium channel blocker and also influences the activity of potassium channels. wikipedia.org

Table 2: Summary of this compound's Secondary Pharmacological Actions
Secondary ActionUnderlying PathwayObserved Effect
AntiarrhythmicCalcium channel blockade, influence on potassium channels wikipedia.orgExhibits antiarrhythmic activity in children with frequent premature beats nih.gov
Antiserotonin EffectModerate activity wikipedia.orgContributes to its overall therapeutic profile wikipedia.org
Cholinolytic EffectWeak activity wikipedia.orgMinimal anticholinergic side effects compared to first-generation antihistamines wikipedia.org

Exploration of Anti-inflammatory Attributes

This compound, beyond its primary antihistaminic action, exhibits notable anti-inflammatory properties. This is attributed to its ability to stabilize mast cells, which are key players in the inflammatory cascade. By stabilizing these cells, this compound hinders their degranulation, a process that releases a host of pro-inflammatory mediators. This mast cell-stabilizing effect serves as an additional mechanism to mitigate allergic reactions. nih.gov

While direct studies detailing the complete profile of inflammatory mediators affected by this compound are limited, research on other second-generation antihistamines provides a framework for its potential actions. For instance, fexofenadine (B15129) has been shown to inhibit the release of cytokines such as TNF-α, IL-1β, and IL-6. nih.gov It has also been demonstrated to reduce the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells. nih.gov The anti-inflammatory effects of antihistamines can be mediated through both receptor-dependent and receptor-independent pathways, including the downregulation of intracellular signaling pathways like NF-κB. nih.gov

The anti-inflammatory action of this compound is a significant aspect of its therapeutic profile, contributing to its effectiveness in managing allergic conditions that have an inflammatory component. researchgate.net

Cholinolytic Effects Assessment

This compound is characterized as having weak cholinolytic (anticholinergic) effects. nih.gov This property arises from its interaction with muscarinic acetylcholine receptors, where it acts as an antagonist. Muscarinic antagonists competitively block the effects of acetylcholine at these receptors, which are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. nih.gov

The weak nature of this compound's cholinolytic activity is a notable feature, as strong anticholinergic effects can lead to undesirable side effects such as dry mouth, blurred vision, and urinary retention. The potency of a drug's anticholinergic effect is often quantified by its binding affinity (pKi) or its functional inhibition (pA2 or IC50) at different muscarinic receptor subtypes (M1-M5). For example, darifenacin, a potent M3 selective antagonist, has a high affinity with a pKi of 9.12 for the human M3 receptor. frontiersin.org While specific quantitative data for this compound's binding to muscarinic receptor subtypes are not extensively documented, its classification as a weak cholinolytic agent suggests a lower affinity for these receptors compared to first-generation antihistamines, which are known for their more pronounced anticholinergic properties. This contributes to a more favorable side-effect profile for this compound.

Ion Channel Modulation Studies in Cardiac Tissue

This compound's influence on cardiac ion channels is a critical aspect of its pharmacological profile, contributing to its antiarrhythmic properties. nih.gov

Calcium Channel Blocking Mechanisms

This compound acts as a calcium channel blocker. nih.gov These drugs impede the influx of calcium ions into cells by blocking L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle. nih.gov This action leads to a reduction in the force of contraction of the heart (negative inotropy) and a slowing of the heart rate (negative chronotropy).

While direct electrophysiological studies on this compound's mechanism of calcium channel blockade are not extensively detailed in the available literature, research on the structurally similar antihistamine terfenadine (B1681261) provides insights into a potential mechanism. Terfenadine has been shown to inhibit the L-type Ca2+ channel current (ICa,L) in a concentration-dependent manner, with a half-maximum inhibition concentration (IC50) of 142 nmol/L in rat ventricular myocytes. nih.gov The blockade by terfenadine is voltage-dependent and appears to involve binding to the inactivated state of the channel. nih.gov This high-affinity interaction with the inactivated state is a key feature of its blocking mechanism. nih.gov Given the structural similarities, it is plausible that this compound may exert its calcium channel blocking effects through a comparable mechanism, although further specific research is required for confirmation.

Influence on Potassium Channel Activity

This compound is known to influence the activity of potassium channels in cardiac tissue. nih.gov The modulation of these channels is a key factor in the antiarrhythmic effects of many drugs, as potassium currents are crucial for the repolarization phase of the cardiac action potential.

Several types of potassium channels contribute to cardiac repolarization, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the inward rectifier potassium current (IK1). wikipedia.orgnih.gov Blockade of these channels can prolong the action potential duration, which is a mechanism of action for some antiarrhythmic drugs. vub.be However, excessive blockade, particularly of the hERG channel which underlies IKr, can lead to proarrhythmic effects. nih.gov

Many second-generation antihistamines have been studied for their effects on cardiac potassium channels. For instance, terfenadine is a potent blocker of the hERG channel, with IC50 values reported in the nanomolar range. nih.govfrontiersin.org Astemizole also blocks hERG channels with high potency. nih.gov In contrast, other antihistamines like fexofenadine, the active metabolite of terfenadine, have a much lower affinity for hERG channels and are considered to have a better cardiac safety profile. nih.gov While it is established that this compound influences potassium channels, specific data on its affinity for different potassium channel subtypes, such as hERG, and its electrophysiological effects on IKr and IKs are not well-documented in the available literature.

Inward Rectifier (IK1) Channel Modulation

The inward rectifier potassium current (IK1) plays a vital role in stabilizing the resting membrane potential of cardiomyocytes and in shaping the final phase of repolarization. srce.hr Modulation of the IK1 channel can therefore significantly impact cardiac excitability.

While direct studies on the effect of this compound on IK1 channels are lacking, research on other antihistamines provides some context. Terfenadine has been shown to inhibit Kir2.1 and Kir2.3 channels, which are components of the IK1 current. researchgate.net The inhibition of Kir2.3 channels by terfenadine was found to be more potent (IC50 = 1.06 ± 0.11 μmol L-1) than its effect on Kir2.1 channels (IC50 = 27.8 ± 4.8 μmol L-1). researchgate.net The mechanism of this inhibition appears to involve an interference with the interaction between the channel and phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net Given that this compound also possesses a quinuclidine nucleus, which may contribute to its interaction with ion channels, it is plausible that it could also modulate IK1 channels. However, without specific electrophysiological studies on this compound, its effect on the inward rectifier potassium channel remains to be elucidated.

Delayed Rectifier (IK) Channel Effects

Research into the specific effects of this compound on the delayed rectifier potassium (IK) channels is not extensively detailed in publicly available literature. However, the drug is noted for its antiarrhythmic properties, which suggests a potential influence on cardiac ion channels, including potassium channels that are crucial for cardiac repolarization. mastattack.orgresearchgate.net The antiarrhythmic action is thought to be linked to the quinuclidine nucleus within its chemical structure, which may contribute to its effects on both calcium and potassium channels. mastattack.org

For context, other antihistamines have been studied more thoroughly for their effects on cardiac potassium channels. For instance, terfenadine has been shown to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier current in human atrial myocytes. nih.gov This blockade is a known mechanism for the cardiotoxicity associated with some older antihistamines. nih.govcebm.net Studies on cloned human cardiac potassium channels (hKv1.5) have demonstrated that terfenadine can induce a rapid decline in the IK current. researchgate.net Given that this compound is reported to have a better safety profile regarding cardiotoxicity, its interaction with IK channels is likely different from that of first-generation antihistamines like terfenadine. nih.gov However, without direct experimental data from voltage-clamp studies on this compound, its precise mechanism and affinity for IK channels remain an area for further investigation.

Transient Outward (Ito) Current Inhibition

Similar to the delayed rectifier channels, direct research specifically quantifying the inhibitory effects of this compound on the transient outward potassium current (Ito) is limited. The Ito current plays a significant role in the early repolarization phase of the cardiac action potential.

Studies on other compounds offer insight into how this channel can be modulated. The class I antiarrhythmic agent quinidine (B1679956) is a potent and selective inhibitor of the Ito current at therapeutic concentrations, an action that contributes to its effect of lengthening the action potential duration. patsnap.com Research on the antihistamine terfenadine also demonstrated its ability to block the transient outward current in human cardiac myocytes. nih.gov This inhibition of repolarizing potassium currents, including Ito, is a key factor in the proarrhythmic effects observed with certain antihistamines. nih.gov While this compound is recognized for its antiarrhythmic activity and influence on potassium channels, specific data on its interaction with the Ito channel, including concentration-dependent inhibition or IC50 values, is not available in the current body of scientific literature. mastattack.org

Mast Cell Stabilization Research

This compound is recognized not only as a histamine H1 receptor antagonist but also for its ability to stabilize mast cells. mastattack.org This dual action provides an additional layer to its anti-allergic efficacy. Mast cell stabilization prevents the degranulation process, thereby reducing the release of histamine and a variety of other pro-inflammatory mediators that are crucial in the pathophysiology of allergic reactions. mastattack.org

Mechanisms of Preventing Mast Cell Degranulation

The primary mechanism by which mast cell stabilizers prevent degranulation involves modulating calcium ion (Ca2+) influx, which is an essential step for the fusion of granular membranes with the cell membrane and subsequent release of mediators. It is proposed that these agents work by blocking IgE-regulated calcium channels. By preventing the rise in intracellular calcium, the degranulation cascade is halted. Some H1-antihistamines are known to exert this effect by interfering with calcium activity at the cell membrane, a mechanism independent of H1 receptor antagonism. mastattack.org this compound's mast cell-stabilizing effect is a key aspect of its mechanism, helping to reduce the amount of histamine and other inflammatory substances released during an allergic response. mastattack.org

Impact on Inflammatory Mediator Release

This compound has been shown to inhibit the release of several key inflammatory mediators from mast cells. nih.gov This extends beyond just histamine to include newly synthesized lipid mediators. Research indicates that this compound can inhibit the anaphylactic release of histamine from mast cells in rodents. nih.gov

Furthermore, its anti-inflammatory action includes the inhibition of leukotriene release. Specifically, it has been found to inhibit the release of leukotriene C4 (LTC4) and leukotriene B4 (LTB4) from bone-marrow-derived mast cells in mice. nih.gov It also impedes the release of LTC4 from intestinal mast cells in rats. nih.gov This is significant as leukotrienes are potent mediators of inflammation, causing bronchoconstriction and increased vascular permeability. researchgate.net The mechanism for this effect may be related to its ability to inhibit the 5-lipoxygenase enzyme, which is critical for the synthesis of leukotrienes from arachidonic acid. nih.gov

The table below summarizes the known inhibitory effects of this compound on the release of various inflammatory mediators from mast cells based on preclinical research.

MediatorCell/Tissue TypeSpeciesEffect
Histamine Rodent Mast CellsRodentInhibition of anaphylactic release nih.gov
Leukotriene C4 (LTC4) Mouse Bone-Marrow-Derived Mast CellsMouseInhibition of release nih.gov
Leukotriene C4 (LTC4) Rat Intestinal Mast CellsRatInhibition of release nih.gov
Leukotriene B4 (LTB4) Mouse Bone-Marrow-Derived Mast CellsMouseInhibition of release nih.gov

Structure Activity Relationship Sar and Computational Modeling

Ligand-Receptor Interaction Studies

Understanding the interaction between Quifenadine and its target, the histamine (B1213489) H1 receptor (H1R), is fundamental to elucidating its mechanism of action. Computational studies, including molecular docking and molecular dynamics, are pivotal in visualizing and analyzing these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies are employed to model its interaction within the binding pocket of the H1R. Although specific docking studies exclusively focused on this compound are not extensively published, the binding modes of numerous other H1-antihistamines have been characterized, revealing a conserved binding pocket.

These studies consistently identify key amino acid residues within the H1R that are crucial for ligand recognition and binding. A critical interaction for most aminergic G protein-coupled receptors (GPCRs), including the H1R, is a salt bridge formed between the protonated amine of the ligand and a conserved aspartic acid residue (Asp1073.32) in transmembrane helix 3 (TM3) nih.gov. This compound, possessing a nitrogen atom within its quinuclidine (B89598) core, is predicted to form this pivotal electrostatic interaction.

Further interactions are established with aromatic and polar residues within the binding cavity. Unbiased molecular dynamics simulations used to model the binding of histamine itself have identified key residues such as Tyr1083.33, Trp4286.48, Tyr4316.51, and Phe4326.52 as crucial for stabilizing the ligand nih.gov. It is hypothesized that the diphenylcarbinol group of this compound engages in hydrophobic and π-π stacking interactions with these aromatic residues, anchoring it securely within the orthosteric pocket and preventing the binding of histamine.

Table 1: Key Interacting Residues in the Histamine H1 Receptor Binding Pocket

Residue Location Predicted Interaction with this compound Interaction Type
Asp107 TM3 Quinuclidine Nitrogen Salt Bridge / Ionic
Tyr108 TM3 Diphenyl Rings π-π Stacking
Trp428 TM6 Diphenyl Rings Hydrophobic / π-π Stacking
Tyr431 TM6 Diphenyl Rings Hydrophobic / π-π Stacking
Phe432 TM6 Diphenyl Rings Hydrophobic / π-π Stacking
Phe435 TM6 Diphenyl Rings Hydrophobic / π-π Stacking

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes over time. MD simulations can confirm the stability of binding poses predicted by docking and reveal how the receptor structure adapts upon ligand binding nih.govmdpi.com. When an antagonist like this compound binds, it is expected to stabilize an inactive conformation of the H1 receptor, preventing the conformational changes required for G-protein coupling and subsequent signaling nih.gov.

MD simulations of the H1 receptor have shown that the flexibility of certain regions, such as the extracellular loops, is important for the initial recognition and entry of the ligand into the binding pocket nih.gov. Upon binding, the ligand induces a more stable, less dynamic state in the receptor's transmembrane helices, which is characteristic of antagonist action. These simulations are crucial for understanding not just the static binding pose, but the entire process of ligand recognition, binding, and the allosteric effects that lead to the inhibition of receptor activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity . These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that correlate the 3D properties of molecules with their biological activities nih.govmdpi.com. In a typical CoMSIA study for H1-antihistamines, a series of compounds with known activities are structurally aligned and placed in a 3D grid. The model then calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules nih.govresearchgate.net.

By analyzing the resulting contour maps, researchers can identify which properties in specific regions of the molecule are favorable or unfavorable for activity.

Steric Fields: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Fields: Blue contours highlight areas where positive charges enhance activity, whereas red contours indicate where negative charges are preferred.

Hydrophobic Fields: Yellow contours show regions where hydrophobic groups are favorable, while white contours indicate areas where hydrophilic groups are beneficial.

While no specific CoMSIA models for a series of this compound derivatives have been published, this methodology has been successfully applied to other classes of H1-antihistamines to guide their optimization nih.govresearchgate.net.

The ultimate goal of developing a QSAR model is to use it for predicting the bioactivity of novel, unsynthesized compounds. A statistically robust 3D-QSAR model, validated with both internal and external test sets of compounds, can accurately forecast the binding affinity (e.g., pKi values) of new derivatives mdpi.com.

For H1-antihistamines, these models have demonstrated excellent predictive power nih.gov. The analysis of affinity trends from CoMSIA contour maps provides clear, visual guidance for rational drug design. For instance, a model might indicate that increasing the steric bulk in one area of a molecule while adding an electronegative group in another could significantly enhance its binding affinity to the H1 receptor. This predictive capability saves considerable time and resources in the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

Structural Determinants of Pharmacological Activity

The pharmacological activity of this compound is intrinsically linked to its unique three-dimensional structure. Several key structural features are recognized as being critical for its potent H1-antihistaminic effects.

The core structure of this compound is a derivative of quinuclidylcarbinol. Its antihistaminic properties are strongly associated with two main components:

The Quinuclidine Core: This rigid, bicyclic amine structure is a crucial pharmacophore. The nitrogen atom within this core is basic and exists in a protonated state at physiological pH. This positive charge is essential for the primary anchoring interaction—the salt bridge with the key Asp107 residue in the H1 receptor binding pocket researchgate.net. The rigidity of the quinuclidine scaffold also helps to optimally position the other functional groups for interaction with the receptor.

The Diphenylcarbinol Group: The two phenyl rings provide the necessary bulk and hydrophobicity to occupy a large cavity within the receptor. These rings engage in favorable van der Waals, hydrophobic, and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) that line the binding pocket researchgate.net.

The Spacer: The distance between the diphenylcarbinol group and the nitrogen atom of the quinuclidine ring is a critical determinant of activity. This specific spatial arrangement ensures that the molecule can simultaneously engage with the key anchoring residue (Asp107) and the hydrophobic subpockets within the receptor, leading to high-affinity binding.

These structural features collectively enable this compound to act as a competitive antagonist, effectively blocking the histamine H1 receptor and producing its therapeutic effects.

Significance of the Cyclic Quinuclidine Core

This compound is a quinuclidine derivative, a class of antihistamines noted for combining the beneficial properties of both first and second-generation agents nih.govter-arkhiv.ru. The quinuclidine nucleus, chemically known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that serves as a constrained, or "tied back," analogue of more flexible aliphatic amines found in other antihistamines wikipedia.org.

The key contributions of the quinuclidine core to this compound's activity include:

Tertiary Amine Presentation : For maximal activity, H1 antagonists typically require a terminal tertiary amine that can be protonated to interact with the receptor pharmacy180.com. The nitrogen atom within the quinuclidine ring fulfills this requirement.

Conformational Rigidity : Unlike flexible alkyl chains, the bicyclic structure of the quinuclidine core locks the molecule into a specific conformation. This rigidity reduces the entropic penalty upon binding to the H1 receptor, potentially enhancing binding affinity.

Unique Pharmacological Profile : The quinuclidine structure is associated with a distinct pharmacological profile that includes not only high selective activity for blocking H1 receptors but also the ability to block serotonin (B10506) and enhance histaminase activity in tissues doaj.orgresearchgate.net.

This rigid framework ensures an optimal orientation of the rest of the molecule for effective interaction with the receptor binding site.

Role of Diphenylcarbinol Group Position

The diaryl (diphenyl) substitution is an essential structural feature for significant H1 receptor affinity in both first and second-generation antihistamines pharmacy180.com. In this compound, this feature is present as a diphenylcarbinol (or diphenylmethanol) group attached to the 3-position of the quinuclidine ring nih.gov.

The specific placement and nature of this group are critical for several reasons:

Receptor Binding : The two phenyl rings provide extensive hydrophobic interactions within the H1 receptor binding pocket, which is crucial for anchoring the molecule. Optimal antihistaminic activity often depends on the co-planarity of these two aryl groups pharmacy180.com.

Fixed Orientation : The attachment of the diphenylcarbinol group to the 3-position of the rigid quinuclidine core precisely dictates its spatial orientation relative to the basic nitrogen center. This fixed geometry ensures a consistent and favorable interaction with the target receptor, a factor that is less predictable in more flexible molecules.

Potency : The combination of the bulky, hydrophobic diphenyl group with the rigid cationic amine center is a hallmark of potent H1 antagonists.

The precise positioning on the quinuclidine ring ensures that the diaryl system is presented to the receptor in a conformationally restricted manner, which is a key determinant of this compound's high affinity and selectivity.

Computational Chemistry Approaches in Drug Design and Material Science

Computational chemistry offers powerful tools for understanding the molecular properties of this compound, from its interaction with biological targets to its solid-state characteristics. These methods are invaluable for rational drug design and for controlling the physicochemical properties of the final drug product nih.govmdpi.com.

Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations

Molecular Mechanics (MM) and Quantum Mechanics (QM) are two fundamental computational approaches used to model molecular systems researchgate.net.

Molecular Mechanics (MM) : This method employs classical physics to calculate the energy of a molecule based on the stretching of bonds, bending of angles, and torsional forces nih.gov. It treats atoms as spheres and bonds as springs. Due to its computational efficiency, MM is well-suited for studying large systems, such as the interaction of this compound with the entire H1 receptor, and for exploring conformational landscapes nih.gov.

Quantum Mechanics (QM) : Based on the principles of quantum physics, QM calculations provide a highly accurate description of electronic structure and reactivity mdpi.comnih.gov. Though computationally intensive, QM methods are essential for modeling reaction mechanisms and accurately predicting binding affinities where electronic effects like charge transfer and polarization are important mdpi.comnih.gov.

Hybrid QM/MM Methods : To balance accuracy and computational cost, hybrid QM/MM methods are often used. In the study of this compound, the ligand and the receptor's active site could be treated with QM to accurately model the specific binding interactions, while the rest of the protein and solvent environment would be handled by MM mdpi.comresearchgate.net. This approach provides detailed insight into the binding mode and energetics of the drug-receptor complex.

Crystal Structure Prediction and Conformational Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability . This compound hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple distinct crystal structures rsc.orgresearchgate.net.

A comprehensive structural study of this compound hydrochloride has identified three anhydrous polymorphs (Forms A, B, and C) and a dihydrate form (DH). The crystal structures for these forms were successfully determined using single-crystal or powder X-ray diffraction data rsc.orgresearchgate.net.

The existence of these different forms is a manifestation of conformational polymorphism , where the structural differences arise from variations in the molecular conformation (e.g., torsion angles) and the way the molecules pack together in the crystal lattice rsc.orgresearchgate.net. In the case of the anhydrous this compound polymorphs, all three consist of similar hydrogen-bonded tetramers, with the polymorphism stemming from differences in molecular packing and conformation rsc.orgresearchgate.net.

Polymorphic FormDescriptionKey Structural FeatureReference
Form AAnhydrousMost thermodynamically stable polymorph.
Form BAnhydrousStructurally similar to Form A, consists of hydrogen-bonded tetramers. rsc.orgresearchgate.net
Form CAnhydrousDiffers from A and B in molecular packing and/or conformation. rsc.orgresearchgate.net
Dihydrate (DH)Hydrated FormCrystal lattice is stabilized by hydrogen-bonded water molecules interacting with chloride ions.

Crystal structure prediction (CSP) is a computational technique used to predict these possible polymorphic forms from the molecular structure alone, helping to identify the most stable form and assess the risk of undesired polymorphic transformations during manufacturing or storage .

Theoretical Studies on Solid-State Transformations and Stability

Theoretical and computational studies are crucial for understanding the thermodynamic relationships and transformation pathways between different solid forms. For this compound hydrochloride, crystal structure information has been used to rationalize the observed relative stability of its polymorphs and to elucidate phase transformations rsc.orgresearchgate.net.

Key findings from these studies include:

Thermodynamic Stability : Computational analysis of the interaction energies between the cation and anion in the crystal lattice of Form A revealed the most negative value (-446.6 kJ/mol), providing a theoretical explanation for it being the most thermodynamically stable anhydrous form .

Dehydration Mechanisms : The transformation of the dihydrate (DH) form to the anhydrous forms upon heating was studied. Structural analysis showed that the DH form is stabilized by a network of hydrogen bonds involving water molecules and chloride ions . The dehydration process, which involves the removal of these water molecules, breaks this stabilizing network and leads to a rearrangement into one of the anhydrous polymorphs rsc.org.

Phase Transformations : The relationships between the different forms were investigated using thermal analysis techniques. These studies help to map the energy landscape of the solid forms and predict how conditions like temperature and humidity might trigger a transformation from a less stable (metastable) form to a more stable one rsc.orgresearchgate.net.

Such theoretical studies are fundamental to ensuring the quality and consistency of the final pharmaceutical product by controlling its solid-state properties dntb.gov.uanih.gov.

Preclinical Research Methodologies and in Vitro Applications

In Vitro Pharmacological Investigations

In vitro studies provide controlled environments to examine the direct effects of quifenadine on biological targets, such as receptors and enzymes.

Cellular and Tissue-Based Assays for Receptor Binding

Cellular and tissue-based assays are fundamental in characterizing the interaction of this compound with its target receptors. This compound functions as a competitive blocker of H1 histamine (B1213489) receptors wikipedia.orgpatsnap.compatsnap.com. Receptor-binding assays are employed to confirm this activity and to investigate interactions with other receptor subtypes. Methodologies such as radioligand displacement assays, for example, using [³H]-mepyramine for H1 receptors, are utilized. These assays can be extended to compare binding affinity with other receptor subtypes, such as 5-HT2A serotonin (B10506) receptors, to assess the selectivity and potential off-target interactions of this compound .

Competitive binding assays are also crucial for determining key pharmacological parameters, including the half maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of this compound in displacing a known ligand from the receptor binding site chelatec.com. Saturation binding experiments are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing insights into the affinity and density of receptors chelatec.com. Cell-based assays are particularly valuable when a compound's mechanism involves multiple functional domains or complex cellular responses pacificbiolabs.com.

Biochemical Studies on Histamine Metabolism Modulation

Beyond receptor blockade, this compound has been shown to influence histamine metabolism. Biochemical studies indicate that this compound activates the enzyme diamine oxidase (DAO), also known as histaminase wikipedia.org. DAO is involved in the degradation of histamine. This activation by this compound leads to a reduction in tissue histamine levels, reported to be up to 30% wikipedia.org. Histamine metabolism also involves the enzyme histamine-N-methyltransferase (HNMT) biocrates.com.

Histamine degradation studies are conducted to quantify this effect. These studies may involve measuring residual histamine levels in biological samples, such as mast cell supernatants, after exposure to this compound. Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) can be used for this purpose .

In Vivo Preclinical Models for Pharmacological Characterization

In vivo studies using animal models are essential to evaluate the pharmacological effects of this compound within a complex biological system, assessing efficacy and safety in a living organism.

Development and Application of Animal Models for Histamine Responses

Various animal models have been developed and applied to study the effects of this compound and other antihistamines on histamine-mediated responses. These models aim to mimic aspects of human allergic reactions and other conditions influenced by histamine. Common models for assessing antihistaminic activity include measuring the inhibition of histamine-induced bronchoconstriction in conscious guinea pigs researcher.life. Isolated tissue preparations, such as those from the ileum of guinea pigs, rats, and mice, are also used to study the effects of this compound on smooth muscle contraction induced by histamine researcher.life.

Other relevant animal models in antihistamine research include the assessment of passive paw anaphylaxis researcher.life, antigen-induced infiltration of eosinophils and neutrophils in rodents, and models of arachidonic acid-induced paw edema researchgate.net. Animal models of allergic airway inflammation in mice, including studies using genetically modified mice lacking specific histamine receptors (H1R-/-, H4R-/-) or histidine decarboxylase (HDC-/-), have been used to dissect the complex pathophysiology of allergic responses nih.gov.

Efficacy and Safety Pharmacology Studies in Preclinical Development

Preclinical development involves comprehensive studies to assess the efficacy and safety profile of a compound before it progresses to clinical trials ppd.com. Efficacy studies in animal models evaluate the compound's ability to produce the desired therapeutic effect. While not always a strict regulatory requirement in the preclinical phase, efficacy studies provide valuable data to support the decision to move to human trials itrlab.com.

Safety pharmacology studies are a mandatory part of preclinical development, specifically designed to investigate the potential for adverse effects on vital physiological functions, such as the cardiovascular, central nervous, and respiratory systems nih.govfrontagelab.com.cn. These studies aim to characterize the relationship between the dose or exposure of the compound and the occurrence of adverse effects nih.gov. Animal models are integral to both efficacy and safety pharmacology assessments nih.goveuropa.eu.

In preclinical studies, this compound has demonstrated antiarrhythmic properties in various animal models, including those for calcium-chloride-, adrenaline-, and strophanthine-induced arrhythmias researchgate.net. Notably, these studies indicated that this compound did not influence aconitine-induced arrhythmia and did not exhibit a cardiodepressive effect researchgate.net.

Analytical Method Development for Biological Matrices in Research

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in preclinical research. Analytical methods are developed and validated to ensure reliable measurement of the compound in matrices such as blood, plasma, or tissue extracts. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a widely used and standard method for the quantification of this compound hydrochloride in biological matrices nuph.edu.ua.

The development of such methods involves several key steps, including sample preparation to isolate the analyte from the complex biological matrix. Techniques such as ultrasonication, dilution, and filtration can be employed . Extraction procedures are also critical, with methods like extraction with chloroform (B151607) at pH 9.0 being utilized researcher.lifenuph.edu.uaresearchgate.net. Further purification of extracts may involve techniques such as Thin-Layer Chromatography (TLC) and extraction with hexane (B92381) to remove interfering substances researcher.lifenuph.edu.uaresearchgate.net.

Quantitative determination using HPLC involves establishing chromatographic conditions and using calibration curves or equations to relate the detector response to the concentration of this compound nuph.edu.ua. A unified HPLC method for the analysis of this compound in blood involved identification based on retention time, retention volume, and spectral ratios nuph.edu.ua. The reliability and reproducibility of this method were reported, with a relative uncertainty of the average result in blood analysis found to be ± 6.65 % and the relative standard deviation at 2.25 % nuph.edu.ua.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound65600
This compound Hydrochloride65600 (Note: CID for parent compound, HCl is a salt form)
Histamine784
Mepyramine4045
Serotonin5202
Diamine Oxidase (DAO)116318
Histamine-N-methyltransferase (HNMT)5922
Amiodarone2157
Propafenone4920
Aconitine26911
Chlorpheniramine maleate9586
Cetirizine2678
Fexofenadine (B15129)3348
Desloratadine124087
Clemastine2736
Diphenhydramine3122
Diprazine8805
Bilastine13756207
Dexamethasone5742
Oxazolone9241

Data Table: Analytical Method Parameters for this compound in Blood

ParameterValueUnitSource
Retention Time20.27 ± 0.03min nuph.edu.ua
Retention Volume2026.9 ± 0.34µl nuph.edu.ua
Correlation Coefficient (Calibration)0.9985- nuph.edu.ua
Relative Uncertainty (Average Result in Blood)± 6.65% nuph.edu.ua
Relative Standard Deviation (Average Result in Blood)2.25% nuph.edu.ua
Extraction Yield (from blood)32.5-37.6% nuph.edu.ua

Data Table: this compound Effects on Histamine Metabolism

EffectMagnitudeEnzyme InvolvedSource
Decrease in Tissue Histamine LevelsUp to 30%Diamine Oxidase wikipedia.org
Activation of Diamine Oxidase-Diamine Oxidase wikipedia.org

Data Table: this compound Antiarrhythmic Activity in Animal Models

Arrhythmia Model TestedEffect of this compoundSource
Calcium-chloride-induced arrhythmiaPronounced antiarrhythmic researchgate.net
Adrenaline-induced arrhythmiaPronounced antiarrhythmic researchgate.net
Strophanthine-induced arrhythmiaPronounced antiarrhythmic researchgate.net
Aconitine-induced arrhythmiaNo influence researchgate.net
Cardiodepressive effectNone observed researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

HPLC is a widely utilized technique for the identification and quantification of this compound in biological extracts, such as blood. nuph.edu.uaresearchgate.netnuph.edu.ua The application of HPLC allows for the separation of this compound from co-extracted compounds present in complex biological matrices. nuph.edu.uaresearchgate.netnuph.edu.ua

A unified HPLC method for this compound analysis in biogenic extracts from blood has been developed and tested. nuph.edu.ua This method involves specific chromatographic conditions to achieve reliable identification and quantification. This compound can be identified based on its retention time and spectral ratios. nuph.edu.ua For quantitative determination, a calibration graph or a corresponding linear equation is employed. nuph.edu.ua

Research has demonstrated the reliability and reproducibility of such HPLC methods for this compound analysis in biological samples. nuph.edu.uaresearchgate.net

Optimization of Extraction and Purification Techniques from Biological Samples

Effective sample preparation is a critical step before HPLC analysis of this compound in biological matrices like blood. nuph.edu.uaresearchgate.netnuph.edu.ua Biological samples are inherently complex and contain numerous endogenous compounds that can interfere with chromatographic separation and detection. researchgate.net Therefore, optimization of extraction and purification techniques is essential to isolate this compound and remove interfering substances. nuph.edu.uaresearchgate.netnuph.edu.uaresearchgate.net

One approach for the extraction of this compound from blood involves the use of chloroform at a pH of 9.0. nuph.edu.uaresearchgate.netnuph.edu.ua Following the initial extraction, purification of the extracts from impurities is performed. nuph.edu.uaresearchgate.netnuph.edu.ua A combination of Thin Layer Chromatography (TLC) and extraction with hexane has been successfully employed for this purification step. nuph.edu.uaresearchgate.netnuph.edu.ua

TLC purification and identification of this compound in biogenic extracts are conducted under optimal conditions, utilizing a specific system of organic solvents, such as chloroform-n-butanol-25% solution of ammonium (B1175870) hydroxide (B78521) (70:40:5). nuph.edu.uanuph.edu.ua Location reagents like UV light (λ = 254 nm) and Dragendorff's reagent in the modification of Mounier are used for the detection of this compound on TLC plates. nuph.edu.ua The Rf value for this compound under these conditions has been established. nuph.edu.uanuph.edu.ua

Studies have shown that when isolating this compound from blood using these developed methods, it is possible to allocate a certain percentage of the substance, with reported allocation percentages and associated relative standard deviation values. nuph.edu.ua

Other sample preparation techniques relevant to the analysis of compounds in biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation, often using solvents like acetonitrile, is a simple method to remove proteins from plasma samples before analysis. turkjps.orgpensoft.netmdpi.com LLE involves partitioning the analyte between two immiscible liquid phases. researchgate.netinnovareacademics.innih.gov SPE is a technique that utilizes a solid stationary phase to selectively retain the analyte or impurities, offering a more selective cleanup compared to LLE. researchgate.netsigmaaldrich.comusm.edu SPE is frequently used for isolating pharmaceutical compounds and their metabolites from biological fluids. sigmaaldrich.com

While the specific application of all these techniques to this compound in published literature may vary, the principles of optimizing extraction and purification based on the physicochemical properties of the analyte and the matrix remain crucial for accurate and reliable preclinical analysis. The choice of extraction and purification methods significantly impacts the cleanliness of the sample extract, which in turn affects the sensitivity, selectivity, and accuracy of the subsequent HPLC analysis.

Table 1: Summary of a Developed HPLC Method for this compound Analysis in Blood

ParameterValueCitation
Sample MatrixBlood nuph.edu.uaresearchgate.netnuph.edu.ua
Extraction SolventChloroform nuph.edu.uaresearchgate.netnuph.edu.ua
Extraction pH9.0 nuph.edu.uaresearchgate.netnuph.edu.ua
Purification MethodTLC and Hexane Extraction nuph.edu.uaresearchgate.netnuph.edu.ua
TLC Solvent SystemChloroform-n-butanol-25% ammonium hydroxide (70:40:5) nuph.edu.uanuph.edu.ua
TLC DetectionUV light (254 nm), Dragendorff's reagent nuph.edu.ua
HPLC IdentificationRetention time, Spectral ratios nuph.edu.ua
HPLC Retention Time20.27 ± 0.03 min nuph.edu.ua
HPLC Retention Volume2026.9 ± 0.34 μl nuph.edu.ua
Allocation Percentage from Blood32.5-37.6 % nuph.edu.ua
RSDx2.25 % nuph.edu.ua

Note: The data in this table is based on a specific study for this compound analysis in blood. nuph.edu.ua

Q & A

Basic Research Question: What are the primary mechanisms of action of quifenadine at the molecular level, and how do these inform experimental design for in vitro studies?

Answer:
this compound acts as a dual antagonist of histamine (H1) and serotonin receptors, inhibiting smooth muscle spasms in bronchi and intestines . Its anti-inflammatory properties derive from reducing capillary permeability, edema, and immunoglobulin (IgA/IgG) concentrations . For in vitro studies, researchers should:

  • Use histamine/serotonin-induced contraction assays in isolated smooth muscle tissue (e.g., guinea pig ileum) to quantify antagonism.
  • Measure cytokine profiles (e.g., IL-4, IL-13) in mast cell cultures to assess anti-exudative effects .
  • Include controls for non-specific receptor interactions (e.g., selective H1/serotonin receptor antagonists) to validate specificity .

Basic Research Question: How can preclinical models be optimized to evaluate this compound’s efficacy in allergic and inflammatory conditions?

Answer:
Preclinical models should align with this compound’s dual receptor antagonism:

  • Acute allergy models : Induce passive cutaneous anaphylaxis in rodents via IgE-mediated histamine release; measure vascular permeability changes with Evans blue dye .
  • Chronic inflammation models : Use ovalbumin-sensitized asthma models to assess long-term bronchodilation and immunoglobulin suppression .
  • Dose-response standardization : Administer this compound at 0.1–10 mg/kg (oral) and compare with reference antihistamines (e.g., cetirizine) to establish therapeutic windows .

Advanced Research Question: How can mixed-methods approaches resolve contradictions in clinical trial data on this compound’s variable efficacy (e.g., 91.43% vs. 8.57% response rates)?

Answer:
Contradictory outcomes (e.g., partial vs. non-responders ) require integrating quantitative and qualitative frameworks:

  • Quantitative : Stratify patients by biomarkers (IgE levels, genetic polymorphisms in H1 receptors) to identify subgroups. Use multivariate regression to isolate confounding variables (e.g., comorbidities, concurrent medications) .
  • Qualitative : Conduct semi-structured interviews with non-responders to explore adherence issues or unrecorded lifestyle factors .
  • Triangulation : Cross-validate findings via longitudinal pharmacokinetic studies and patient-reported outcome measures (PROMs) .

Advanced Research Question: What methodological strategies address the limited data on this compound’s immunomodulatory effects in human trials?

Answer:
To investigate immunological impacts (e.g., reduced antibody-forming cells ):

  • Flow cytometry : Quantify CD19+/CD20+ B cells and CD4+/CD8+ T cells in peripheral blood pre/post-treatment.
  • Cytokine multiplex assays : Profile Th1/Th2/Th17 cytokines to assess immune deviation.
  • Ethical considerations : Ensure informed consent protocols for biomarker collection, as per Helsinki Declaration standards .

Basic Research Question: What pharmacokinetic parameters should be prioritized in early-phase this compound trials?

Answer:
Focus on:

  • Bioavailability : Compare oral vs. intravenous administration using LC-MS/MS to measure plasma concentrations .
  • Half-life : Conduct repeated dosing studies to determine accumulation potential, given its long-term anti-exudative effects .
  • Metabolite profiling : Identify active metabolites via hepatic microsome assays to assess drug-drug interaction risks .

Advanced Research Question: How can researchers design studies to explore this compound’s potential in non-allergic conditions (e.g., autoimmune disorders)?

Answer:
Leverage its serotonin antagonism and immunoglobulin modulation :

  • Animal models : Use collagen-induced arthritis models to evaluate joint inflammation suppression.
  • Mechanistic studies : Apply RNA sequencing to this compound-treated lymphocytes to identify pathways (e.g., NF-κB, JAK-STAT).
  • Clinical translation : Pilot small-scale trials in autoimmune patients with elevated IgG, using reduction in autoantibody titers as a primary endpoint .

Basic Research Question: What ethical guidelines are critical when designing human trials for this compound?

Answer:

  • Informed consent : Disclose risks of sedation (rare but reported) and immune modulation .
  • Inclusion criteria : Exclude patients with hepatic impairment due to this compound’s metabolism via CYP450 enzymes .
  • Data transparency : Publish negative outcomes (e.g., non-responder data) to avoid publication bias .

Advanced Research Question: How can longitudinal studies mitigate gaps in understanding this compound’s long-term safety profile?

Answer:

  • Extended follow-up : Monitor patients for 12–24 months post-treatment for delayed immune effects (e.g., reduced vaccine efficacy).
  • Real-world data : Partner with pharmacovigilance databases to track adverse events in diverse populations .
  • Control groups : Compare with newer antihistamines to contextualize risk-benefit ratios .

Advanced Research Question: What computational methods support the prediction of this compound’s off-target interactions?

Answer:

  • Molecular docking : Simulate binding affinities to non-H1 receptors (e.g., 5-HT2A) using AutoDock Vina .
  • Machine learning : Train models on antihistamine datasets to predict cytochrome P450 inhibition .
  • Validation : Cross-check in vitro toxicity assays (e.g., hepatocyte viability) with computational predictions .

Basic Research Question: How should researchers standardize outcome measures in this compound trials to enhance cross-study comparability?

Answer:
Adopt consensus-driven metrics:

  • Primary endpoints : Histamine-induced wheal suppression (quantified via skin prick tests).
  • Secondary endpoints : Serum IgE reduction ≥20% from baseline .
  • Data reporting : Follow CONSORT guidelines for clinical trials and STREGA standards for genetic association studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.